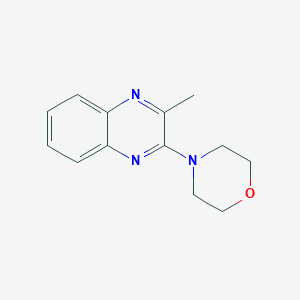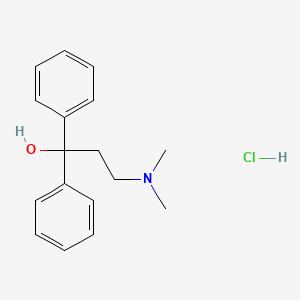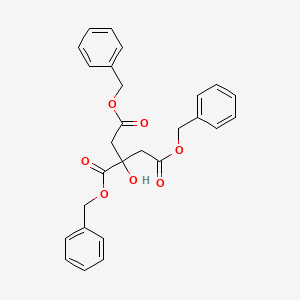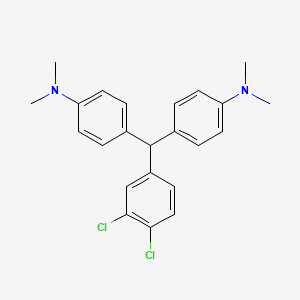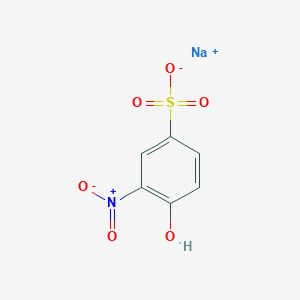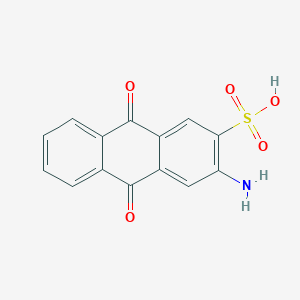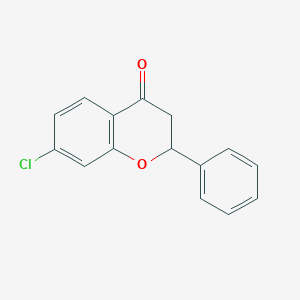
7-chloro-2-phenylchroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-2-phenylchroman-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a chlorine atom at the 7th position, a phenyl group at the 2nd position, and a dihydro structure, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-phenylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-4H-1-benzopyran-4-one with phenylmagnesium bromide, followed by hydrogenation to yield the dihydro derivative . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-chloro-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: Produces ketones or quinones.
Reduction: Yields fully saturated benzopyran derivatives.
Substitution: Results in various substituted benzopyrans depending on the nucleophile used.
科学研究应用
7-chloro-2-phenylchroman-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-chloro-2-phenylchroman-4-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target being studied .
相似化合物的比较
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Studied for its anti-inflammatory effects.
Uniqueness
7-chloro-2-phenylchroman-4-one is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzopyran derivatives and contributes to its specific applications in research and industry .
属性
CAS 编号 |
63483-33-0 |
|---|---|
分子式 |
C15H11ClO2 |
分子量 |
258.7 g/mol |
IUPAC 名称 |
7-chloro-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11ClO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14H,9H2 |
InChI 键 |
MNJMPYFBQOISEB-UHFFFAOYSA-N |
SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)Cl)C3=CC=CC=C3 |
规范 SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


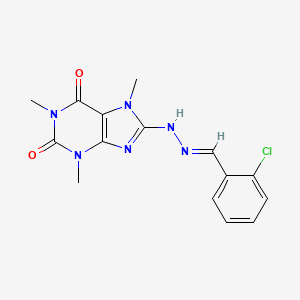
![3-Hydroxy-4-[(4-nitrophenyl)diazenyl]-N-phenylnaphthalene-2-carboxamide](/img/structure/B1659028.png)
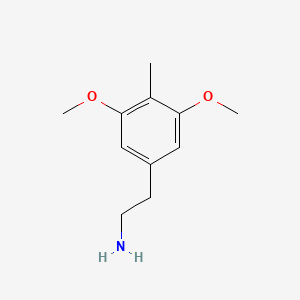
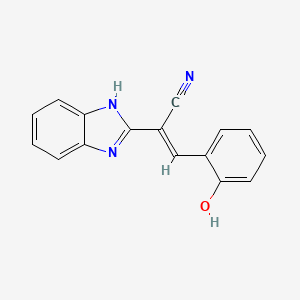

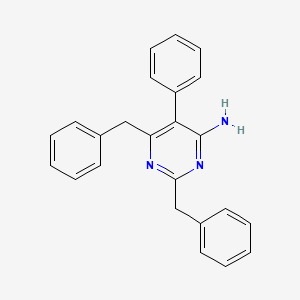
![N,N-Dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1659037.png)

